

# Spectroscopic Profile of Hept-4-en-3-one: A Technical Guide

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## Compound of Interest

Compound Name: Hept-4-EN-3-one

Cat. No.: B12525100

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the  $\alpha,\beta$ -unsaturated ketone, **Hept-4-en-3-one**. The information detailed herein is essential for the unequivocal identification and characterization of this compound, playing a critical role in quality control, reaction monitoring, and metabolite identification in drug discovery and development. This document presents a compilation of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the experimental protocols for their acquisition.

## Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **Hept-4-en-3-one**.

### Table 1: $^1\text{H}$ NMR Spectroscopic Data for (E)-Hept-4-en-3-one

| Chemical Shift ( $\delta$ ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
|---------------------------------|--------------|--------------------------|-------------------|------------|
| 6.83                            | dt           | 15.7, 6.9                | 1H                | H-5        |
| 6.09                            | dt           | 15.7, 1.6                | 1H                | H-4        |
| 2.58                            | q            | 7.4                      | 2H                | H-2        |
| 2.22                            | qd           | 6.9, 1.6                 | 2H                | H-6        |
| 1.06                            | t            | 7.4                      | 3H                | H-1        |
| 1.05                            | t            | 7.5                      | 3H                | H-7        |

**Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for (E)-Hept-4-en-3-one**

| Chemical Shift ( $\delta$ ) ppm | Carbon Atom |
|---------------------------------|-------------|
| 201.0                           | C-3 (C=O)   |
| 147.9                           | C-5         |
| 131.0                           | C-4         |
| 34.2                            | C-2         |
| 25.5                            | C-6         |
| 12.4                            | C-7         |
| 8.2                             | C-1         |

**Table 3: Infrared (IR) Spectroscopy Data for Hept-4-en-3-one**

| Wavenumber (cm <sup>-1</sup> ) | Description of Vibration                          |
|--------------------------------|---|
| ~2970                          | C-H stretch (alkane)                              |
| ~1675                          | C=O stretch ( $\alpha,\beta$ -unsaturated ketone) |
| ~1635                          | C=C stretch (alkene)                              |
| ~975                           | =C-H bend (trans alkene)                          |

**Table 4: Mass Spectrometry (MS) Data for Hept-4-en-3-one**

| m/z | Relative Intensity (%) | Assignment  |
|-----|------------------------|---|
| 112 | -                      | [M] <sup>+</sup> (Molecular Ion)                  |
| 83  | -                      | [M - C <sub>2</sub> H <sub>5</sub> ] <sup>+</sup> |
| 55  | -                      | [C <sub>4</sub> H <sub>7</sub> ] <sup>+</sup>     |

## Experimental Protocols

The spectroscopic data presented in this guide were obtained using standard analytical techniques. The following provides a generalized methodology for each.

### Nuclear Magnetic Resonance (NMR) Spectroscopy:

<sup>1</sup>H and <sup>13</sup>C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher. The sample is dissolved in an appropriate deuterated solvent, most commonly chloroform-d (CDCl<sub>3</sub>), containing 0.03% tetramethylsilane (TMS) as an internal standard. For <sup>1</sup>H NMR, the chemical shifts are reported in parts per million (ppm) downfield from TMS. For <sup>13</sup>C NMR, the chemical shifts are also reported in ppm relative to the solvent signal.

### Infrared (IR) Spectroscopy:

IR spectra are generally obtained using a Fourier Transform Infrared (FTIR) spectrometer. A thin film of the neat liquid sample is placed between two sodium chloride or potassium bromide

plates. The spectrum is recorded over the range of 4000-600  $\text{cm}^{-1}$ .

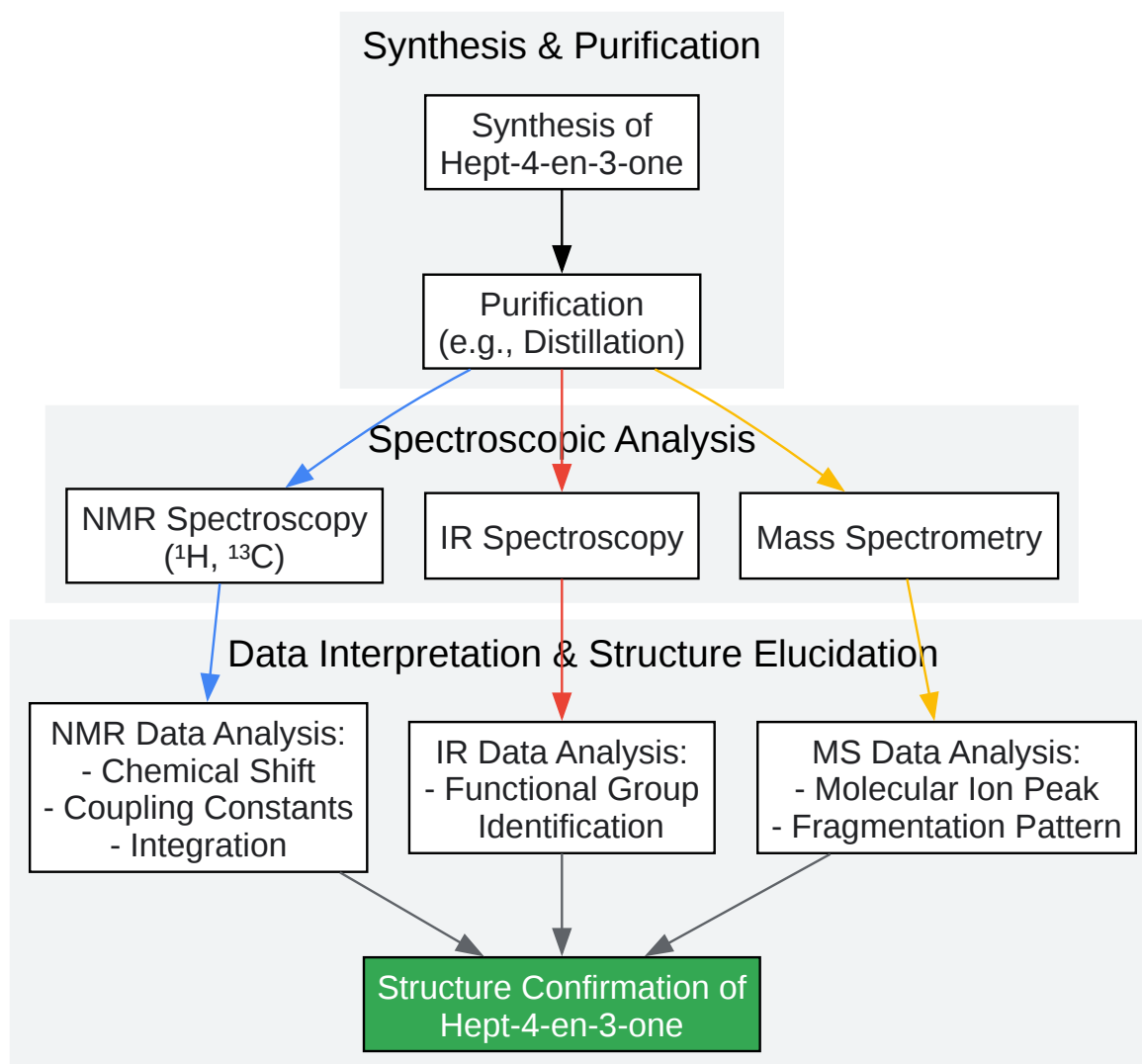
#### Mass Spectrometry (MS):

Mass spectra are typically acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. The sample is injected into the GC, where it is vaporized and separated. The separated components then enter the mass spectrometer, where they are ionized by a 70 eV electron beam. The resulting fragments are separated by their mass-to-charge ratio ( $m/z$ ).

## Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of an organic compound like **Hept-4-en-3-one**.

## Spectroscopic Analysis Workflow for Hept-4-en-3-one



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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of **Hept-4-en-3-one**.

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